REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].O.[Cl:10][C:11]([Cl:15])([Cl:14])[CH:12]=[O:13].C(N(CC)CC)C>C(Cl)CCl>[OH:1][C:2]1[CH:7]=[C:6]([CH:12]([OH:13])[C:11]([Cl:15])([Cl:14])[Cl:10])[CH:5]=[CH:4][C:3]=1[OH:8] |f:1.2|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)O
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
1036 g
|
Type
|
reactant
|
Smiles
|
O.ClC(C=O)(Cl)Cl
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was warmed to normal temperature
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the same temperature
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove ethylene dichloride
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 4L of ethylacetate
|
Type
|
WASH
|
Details
|
washed successively with 2400 ml of 0.5N-aqueous hydrochloric acid solution and 2L of saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)C(C(Cl)(Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |